Conglobatin B
Description
Contextualization within Natural Products Chemistry
Conglobatin B is a member of the polyketide family of natural products. Polyketides are secondary metabolites produced by a wide range of organisms, particularly bacteria, fungi, and plants. They are known for their vast structural diversity and significant, often potent, biological activities, which has made them a cornerstone of natural product-based drug discovery. clinicalgate.com this compound belongs to the macrolide subclass of polyketides, characterized by a large macrocyclic lactone ring. Specifically, it is a macrodiolide, formed by the dimerization of two hydroxy acid monomers. nih.govjst.go.jp The conglobatin family, including this compound, is synthesized by modular type-I polyketide synthases (PKSs). nih.govnih.gov
Historical Perspective of Isolation and Initial Characterization
The parent compound, conglobatin, was first isolated in 1979 from the fermentation of Streptomyces conglobatus ATCC 31005, a soil actinomycete also known for producing the polyether antibiotic ionomycin. nih.govjst.go.jpnpatlas.org Initial characterization through X-ray analysis revealed its novel structure as a dimeric macrolide dilactone. nih.govjst.go.jp The original report described the dimer as being composed of two molecules of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid joined by two ester linkages. nih.govjst.go.jp
However, this compound itself was not isolated from this original strain. It was later discovered during a chemical investigation of a different, previously unreported indigenous Australian Streptomyces strain, MST-91080. bioaustralis.commq.edu.aunih.gov Phylogenetic analysis confirmed that this strain is distinct from the original producer, S. conglobatus ATCC 31005. bioaustralis.commq.edu.aunih.gov
When first discovered, the parent conglobatin was reported to be essentially devoid of significant antibiotic or antitumor activity. nih.gov However, subsequent research has led to a significant re-evaluation of its biological importance. Later studies revealed that conglobatin possesses promising antitumor activity, including the ability to cause G2/M cell-cycle arrest, induce apoptosis, and inhibit the heat-shock protein Hsp90. nih.gov
The discovery of analogues like this compound further highlighted the potential of this chemical family. This compound and other related compounds, such as Conglobatins C, D, and E, were found to exhibit cytotoxic activity. bioaustralis.commq.edu.au Notably, some of these new analogues showed more potent and selective cytotoxicity against certain cancer cell lines compared to the original conglobatin. bioaustralis.comnih.gov For instance, Conglobatins B and C demonstrated more potent cytotoxic activity selectively against the NS-1 myeloma cell line than the parent conglobatin. bioaustralis.com
Structural Classification: C2-Symmetric Macrodiolide with Oxazole (B20620) Moieties.nih.govjst.go.jpnih.govmq.edu.aubioaustralis.com
This compound is classified as a C2-symmetric, 16-membered macrodiolide. nih.govmq.edu.au This symmetrical structure arises from the "head-to-tail" dimerization of two identical polyketide monomers, which are then cyclized. nih.gov A defining feature of the conglobatin family is the presence of 5-substituted oxazole moieties pendant to the macrocyclic ring. nih.govnih.govmq.edu.au
This compound is an analogue of the original conglobatin. bioaustralis.com The structural divergence of this compound and its co-isolated analogues (Conglobatins C-E) from the parent compound lies in the differing patterns of methylation on the macrodiolide skeleton. bioaustralis.commq.edu.aunih.gov This variation in methylation suggests a deviation from the initially proposed biosynthetic pathway for the conglobatin monomer. mq.edu.aubioaustralis.com
Data Tables
Table 1: Key Properties of Conglobatin
| Property | Description | Source(s) |
| Chemical Formula | C28H38N2O6 | nih.gov, jst.go.jp, npatlas.org |
| Molecular Weight | 498.62 g/mol | npatlas.org |
| Origin Organism | Streptomyces conglobatus ATCC 31005 | nih.gov, jst.go.jp, npatlas.org |
| Compound Class | Polyketide, C2-Symmetric Macrodiolide | nih.gov, mq.edu.au |
| Key Structural Features | 16-membered ring, Dimeric lactone, Oxazole moieties | nih.gov, nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(3E,5R,7S,8S,11E,15S,16S)-3,5,7,11,15-pentamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C27H36N2O6/c1-17-9-20(4)25(12-23-14-29-16-33-23)35-26(30)19(3)8-6-7-18(2)24(11-22-13-28-15-32-22)34-27(31)21(5)10-17/h8,10,13-18,20,24-25H,6-7,9,11-12H2,1-5H3/b19-8+,21-10+/t17-,18+,20+,24+,25+/m1/s1 |
InChI Key |
ZSFACGJIQJJPDW-MWWGJRGRSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/C(=O)O[C@H]([C@H](C[C@H](/C=C(/C(=O)O[C@H]1CC2=CN=CO2)\C)C)C)CC3=CN=CO3)\C |
Canonical SMILES |
CC1CCC=C(C(=O)OC(C(CC(C=C(C(=O)OC1CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Conglobatin B
Elucidation of the Biosynthetic Gene Cluster (BGC)
The identification and characterization of the conglobatin BGC were foundational to understanding its biosynthesis. This process involved a combination of searching through genomic data, computational analysis, and experimental verification through genetic engineering.
Genome Mining Approaches
Genome mining is a powerful strategy to discover novel natural products by searching genome sequences for BGCs. mdpi.comnih.gov These clusters are groups of genes physically located together on the chromosome that collectively code for the biosynthesis of a specialized metabolite. nih.gov In the case of conglobatin, researchers utilized a targeted genome mining approach. researchgate.net They searched the genome of Streptomyces conglobatus ATCC 31005 using a probe based on the amino acid sequence of a key enzyme from a known biosynthetic pathway. researchgate.net Specifically, the loading module protein of the oxazolomycin NRPS/PKS (OzmO) was used as the query, leading to the identification of a unique locus within the S. conglobatus genome suspected to be the conglobatin BGC. researchgate.net This method is effective because enzymes with similar functions, like those in PKS and NRPS systems, often share conserved sequence motifs, making them excellent probes for discovering new, related pathways. nih.gov
In Silico Analysis of BGC Components
Following its initial identification, the suspected conglobatin BGC was subjected to detailed in silico (computational) analysis to predict the function of its constituent genes. researchgate.net This analysis identified a 41-kbp region containing five core genes, designated congA through congE, alongside several other open reading frames (ORFs). researchgate.net Bioinformatic tools predicted that these genes encoded the necessary enzymatic machinery for producing a hybrid polyketide-non-ribosomal peptide, consistent with the known structure of conglobatin. researchgate.net For example, orfR1, located adjacent to the core genes, showed significant sequence identity (46%) to FscRI, a known positive regulator of polyene biosynthesis, suggesting its role in controlling the expression of the conglobatin genes. researchgate.net The functions of the core enzymes, including PKS and NRPS modules, were predicted based on sequence homology to well-characterized enzyme domains in public databases. researchgate.net
| Gene/ORF | Predicted Function/Homology |
| congA-D | Core modular Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) enzymes researchgate.netresearchgate.net |
| congE | Putative cyclodehydratase involved in 5-methyloxazole (B9148) formation researchgate.net |
| orfR1 | Positive regulator (46% identity to FscRI) researchgate.net |
| orf1-orf10 | Additional genes within the identified DNA fragment researchgate.net |
Cloning and Heterologous Expression of the Conglobatin BGC
While in silico analysis provides strong evidence, experimental verification is required to confirm the function of a BGC. researchgate.net This is typically achieved by cloning the entire gene cluster and expressing it in a different, more genetically tractable microorganism—a process known as heterologous expression. nih.govfrontiersin.org The large size of many BGCs, including the 41-kb conglobatin cluster, presents a significant technical challenge for cloning. researchgate.netfrontiersin.org
To overcome the challenge of cloning the large conglobatin BGC, researchers employed Gibson Assembly. researchgate.netresearchgate.net This method allows for the joining of multiple DNA fragments in a single, isothermal reaction, utilizing an exonuclease, a DNA polymerase, and a DNA ligase. researchgate.net A 41-kbp DNA fragment containing the congA-E genes was generated from the genomic DNA of S. conglobatus. researchgate.net This fragment was then seamlessly cloned into a vector using Gibson Assembly, which relies on short regions of homology at the ends of the DNA fragments to direct the assembly. researchgate.netresearchgate.net This technique is particularly valuable for constructing the large expression plasmids needed to transfer entire biosynthetic pathways. researchgate.net
The choice of a heterologous host is critical for the successful production of the target metabolite. frontiersin.orgsciepublish.com Streptomyces coelicolor is a widely used model organism for heterologous expression of BGCs from other actinomycetes. nih.govactinobase.org It is genetically well-characterized, and specialized "superhost" strains have been engineered to improve the production of secondary metabolites. nih.govactinobase.org These strains, such as S. coelicolor M1146, have had their own major antibiotic biosynthetic pathways deleted to eliminate competition for metabolic precursors, thereby increasing the resources available for the heterologously expressed pathway. nih.govactinobase.org The cloned conglobatin BGC was successfully transferred into and expressed in S. coelicolor, which then produced conglobatin, definitively confirming that the identified gene cluster was responsible for its biosynthesis. researchgate.netresearchgate.net
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems
Conglobatin is a hybrid molecule, meaning its biosynthesis involves enzymes from different classes, specifically modular Type I Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netnih.gov These large, multifunctional enzymes work in an assembly-line fashion to build the molecule step-by-step. ftb.com.hrnih.gov
Polyketide Synthases (PKSs) are responsible for synthesizing the polyketide backbone of the molecule from simple acyl-CoA precursors. ftb.com.hrnih.gov In Type I PKS systems, the enzyme is a large, modular protein where each module is responsible for one round of chain extension and modification. ftb.com.hr
Non-Ribosomal Peptide Synthetases (NRPSs) incorporate amino acids into the growing chain. nih.govyoutube.com Similar to PKSs, they have a modular architecture, with each module selecting, activating, and adding a specific amino acid. nih.gov
The conglobatin biosynthetic machinery is a hybrid PKS/NRPS system. The assembly line begins with an NRPS loading module that incorporates an amino acid, which is then modified to form the characteristic 5-methyloxazole ring. researchgate.net This initial piece is then passed to a series of PKS modules, which extend the carbon chain using extender units like methylmalonyl-CoA. researchgate.netftb.com.hr The modular nature of these enzymes—where each module contains a specific set of catalytic domains (e.g., ketosynthase, acyltransferase, ketoreductase)—dictates the final structure of the monomer. ftb.com.hrresearchgate.net Finally, two identical monomers produced by the assembly line are joined together to form the C2-symmetrical macrodiolide structure of conglobatin. researchgate.netresearchgate.net
| Enzyme System | Function in Conglobatin Biosynthesis |
| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates an amino acid precursor and catalyzes the formation of the 5-methyloxazole ring. researchgate.net |
| Type I Polyketide Synthase (PKS) | Extends the molecular backbone through the sequential addition of acyl-CoA units in an assembly-line fashion. researchgate.netnih.gov |
| Dimerization Machinery | Joins two identical polyketide-peptide monomers to form the final C2-symmetrical macrodiolide. researchgate.netresearchgate.net |
Modular Organization and Domain Architecture
The conglobatin biosynthetic gene cluster is organized into several open reading frames (ORFs) that encode the large, multifunctional enzymes responsible for its synthesis. nih.govresearchgate.net The assembly line architecture is collinear with the structure of the conglobatin monomer, a common feature of type I PKS and NRPS systems. nih.gov The biosynthesis is initiated by an NRPS-like loading module and proceeds through several PKS extension modules. nih.govnih.gov
The core enzymes are encoded by the genes congA, congB, congC, and congD. nih.gov The process begins with congA encoding an NRPS-like loading module that specifically activates glycine. nih.govnih.gov This is followed by five PKS modules distributed across the CongB, CongC, and CongD proteins, which are responsible for the sequential extension of the polyketide chain. nih.gov An additional key enzyme, CongE, functions as a cyclodehydratase. nih.govnih.govresearchgate.net The final macrocycle is formed by a thioesterase (TE) domain located at the C-terminus of the PKS assembly line. nih.gov
Table 1: Genetic Organization of the Conglobatin Biosynthetic Cluster
| Gene | Encoded Protein | Proposed Function |
|---|---|---|
| congA | CongA | NRPS-like loading module (Glycine activation) |
| congB | CongB | PKS Module 1 & 2 |
| congC | CongC | PKS Module 3 & 4 |
| congD | CongD | PKS Module 5 & Thioesterase (TE) domain |
| congE | CongE | Putative Cyclodehydratase (Oxazole formation) |
This table is based on findings from in silico analysis of the conglobatin gene cluster. nih.govnih.govresearchgate.net
Role of Specific Domains (e.g., Acyl Carrier Proteins, Ketosynthase, Acyl Transferase)
Each module within the PKS system contains a set of catalytic domains that perform specific functions in the elongation of the polyketide chain. nih.govresearchgate.net
Acyl Carrier Protein (ACP): The ACP is a small, essential protein domain that carries the growing polyketide intermediate. frontiersin.orgbiorxiv.org It is post-translationally modified with a 4'-phosphopantetheine (B1211885) (PPt) arm, which tethers the acyl chain via a thioester bond. frontiersin.orgbiorxiv.org Throughout the synthesis, the ACP shuttles the growing chain between the various catalytic domains of the PKS module. biorxiv.orgbiorxiv.org In conglobatin biosynthesis, ACP domains are present in each PKS module to hold and transfer the elongating molecule. nih.gov
Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming reaction in each extension module. biorxiv.orgbiorxiv.org It performs a decarboxylative Claisen condensation, adding an extender unit (recruited by the AT domain) to the growing polyketide chain tethered to the ACP. nih.govbiorxiv.org This reaction extends the carbon backbone of the conglobatin monomer. biorxiv.org The KS domain operates via a two-step ping-pong kinetic mechanism. biorxiv.org
Acyltransferase (AT): The AT domain is the gatekeeper of the PKS module, responsible for selecting the correct extender unit, typically malonyl-CoA or methylmalonyl-CoA, and transferring it to the ACP domain. nih.govresearchgate.net The substrate specificity of the AT domains dictates the structure of the final polyketide. nih.gov In the conglobatin pathway, analysis of the AT domains suggests that while some have clear motifs for selecting methylmalonyl-CoA, others appear to be more promiscuous, allowing for the incorporation of different extender units, which explains the natural production of various conglobatin analogues. nih.govnih.gov For instance, the formation of asymmetrical conglobatins indicates that modules 4, 5, and 6 are somewhat tolerant to different extender units. nih.gov
Key Enzymatic Transformations
Two critical enzymatic steps define the unique structure of conglobatin: the formation of the oxazole (B20620) ring and the dimerization and cyclization of the monomeric units.
Oxazole Ring Formation by Cyclodehydratases (e.g., CongE)
The distinctive 5-methyloxazole ring in conglobatin is installed by a dedicated enzyme, the putative cyclodehydratase CongE. nih.govnih.govresearchgate.net This transformation occurs on the polyketide chain while it is still tethered to the PKS assembly line. nih.govresearchgate.net The formation of this heterocyclic ring is a key step that contributes to the biological activity of the final molecule. researchgate.net
The precise mechanism of oxazole ring formation by CongE is not yet fully elucidated, but it is proposed to be an ATP-dependent process involving cyclodehydration. nih.govresearchgate.net Two potential mechanisms have been suggested. researchgate.net
Mechanism 1: This model proposes that ATP is used to phosphorylate the amide backbone oxygen of the glycine-derived portion of the intermediate. nih.govresearchgate.net This phosphorylation activates the oxygen, making it a better leaving group and promoting the subsequent cyclization and dehydration to form the oxazole ring. nih.govresearchgate.net
Mechanism 2: An alternative proposal suggests that ATP activates the keto group adjacent to the amide, facilitating the ring closure reaction. researchgate.net
Both proposed mechanisms highlight the requirement for ATP and result in the formation of the critical oxazole heterocycle. nih.govresearchgate.net The enzymology is thought to be similar to that observed in the biosynthesis of another oxazole-containing natural product, oxazolomycin. nih.gov
Macrodiolide Dimerization and Cyclization by Thioesterase (Cong-TE)
The terminal step in conglobatin biosynthesis is the dimerization of two identical polyketide-peptide monomers and their subsequent cyclization to form the C2-symmetrical 16-membered macrodiolide structure. nih.govnih.gov This remarkable transformation is catalyzed by a single, specialized thioesterase (TE) domain located at the C-terminus of the final PKS module, CongD. nih.govnih.gov This domain, referred to as Cong-TE, was expressed as a standalone protein and shown to catalyze the dimerization and cyclization in vitro. nih.gov
The Cong-TE domain does not simply hydrolyze the completed chain from the PKS. Instead, it functions via a sophisticated iterative mechanism. nih.govnih.gov This mechanism, also observed in the biosynthesis of other symmetrical macrodiolides like elaiophylin, involves several distinct steps. nih.gov
First Monomer Binding: A fully assembled conglobatin monomer, attached to the ACP of the final module, is transferred to the active site serine of the Cong-TE domain, forming an acyl-enzyme intermediate. nih.gov
Dimerization: The hydroxyl group from a second, identical monomer (tethered to the ACP) attacks the thioester bond of the first monomer on the TE domain. nih.gov This reaction results in the formation of a linear dimer, which is then transferred back and re-acylates the TE active site. nih.gov
Macrocyclization: The TE domain then catalyzes an intramolecular condensation reaction, where a terminal hydroxyl group of the linear dimer attacks the thioester linkage to the TE domain. nih.gov This releases the final, cyclized conglobatin molecule. nih.gov
In vitro experiments have provided strong evidence for this iterative process, showing that the recombinant Cong-TE can catalyze the homodimerization of a monomeric substrate into conglobatin. nih.gov Furthermore, the enzyme was shown to be capable of combining two different monomer analogues, producing hybrid linear dimers and even trimers, showcasing its catalytic flexibility. nih.govnih.gov
Table 2: Compounds Mentioned in Article
| Compound Name |
|---|
| Conglobatin |
| Conglobatin B |
| Elaiophylin |
| Glycine |
| Malonyl-CoA |
| Methylmalonyl-CoA |
Substrate Specificity and Promiscuity of Cong-TE
The final steps in the biosynthesis of the C2-symmetrical macrodiolide conglobatin are catalyzed by a dedicated thioesterase (TE) domain, referred to as Cong-TE. This enzyme is responsible for the crucial dimerization and macrocyclization of two polyketide monomers. The catalytic action of Cong-TE is not limited to a single, specific substrate, demonstrating a degree of promiscuity that has been explored for its potential in generating novel analogues. nih.gov
The primary function of Cong-TE involves an iterative mechanism. nih.gov Initially, it catalyzes the head-to-tail ligation of two identical conglobatin monomers. The resulting linear dimer then re-acylates the active site of the Cong-TE, which facilitates the final macrocyclization to form the 16-membered diolide structure of conglobatin. nih.gov
Research has demonstrated that the substrate tolerance of Cong-TE is not absolute. In vitro assays using synthetic mimics of the conglobatin seco acid monomer have shown that Cong-TE can accept and process non-native substrates. nih.gov When incubated with two distinct monomeric thioesters, Cong-TE was able to catalyze the formation of not only the expected homodimers but also linear heterodimers and even linear heterotrimers. nih.gov This promiscuity provides direct evidence that the enzyme can bind and link structurally different polyketide chains, a feature that is foundational for chemoenzymatic and synthetic biology approaches. nih.govresearchgate.net This catalytic flexibility is a key attribute for the engineered biosynthesis of new chemical entities. researchgate.netnih.gov
Table 1: In Vitro Reactions Catalyzed by Cong-TE This table summarizes the observed products when Cong-TE is incubated with different synthetic thioester substrates, demonstrating its substrate specificity and promiscuity.
| Substrate(s) | Enzyme | Key Products | Reaction Type | Finding |
| Thioester 4b (monomer mimic) | Cong-TE | Conglobatin 2, Dimer 5 | Homodimerization, Cyclization | Demonstrates canonical iterative function. nih.gov |
| Thioester 4b | DEBS-TE | Acid 4a | Hydrolysis | Highlights the specific cyclodimerization activity of Cong-TE versus a standard TE. nih.gov |
| Thioester 4b + Thioester 6 | Cong-TE | Conglobatin 2, Dimer 5, Heterodimer 8, Heterotrimer 10 | Heterodimerization, Heterotrimerization | Confirms enzyme promiscuity towards different monomer units. nih.gov |
Biosynthetic Variants and Co-metabolites
Divergent Methylation Patterns in Analogues
The structural diversity of conglobatin natural products extends to analogues with varied alkylation patterns on the macrodiolide core. These variations arise from the relaxed substrate specificity of the polyketide synthase (PKS) modules, which can incorporate different extender units during chain elongation. nih.govmq.edu.au
Chemical investigation of a Streptomyces strain, MST-91080, led to the isolation of six novel conglobatin analogues, including conglobatins B–E. mq.edu.au These compounds were found to diverge from the parent conglobatin structure through different methylation patterns on the macrocyclic skeleton. mq.edu.au The altered positions of the methyl groups suggest a deviation from the canonical biosynthetic pathway, which is proposed to involve three successive additions of methylmalonyl-CoA extender units. mq.edu.au
Further evidence of divergent structures comes from engineered strains of Streptomyces pactum. In a mutant strain designed for conglobatin overproduction, several new analogues were identified, including conglobatins B1, B2, B3, F1, and F2. nih.gov The formation of these asymmetrical macrodiolides, such as conglobatin B2 and B3 which have one less carbon atom than conglobatin, indicates that the conglobatin PKS machinery is tolerant of different extender units. nih.gov Genetic analysis suggests that the acyltransferase (AT) domain of module 5 (Cong-AT3) is particularly promiscuous, lacking the conserved motifs for specific extender units like malonyl-CoA or methylmalonyl-CoA, thereby allowing for the incorporation of varied building blocks and leading to analogues with altered backbone structures. nih.gov
Table 2: Selected Conglobatin Analogues with Divergent Structures This table lists naturally produced conglobatin variants and highlights the structural differences compared to the parent conglobatin.
| Analogue Name | Producing Organism/Strain | Key Structural Divergence | Implication |
| Conglobatins B–E | Streptomyces sp. MST-91080 | Differing patterns of methylation on the macrodiolide skeleton. mq.edu.au | Suggests deviation in the selection of extender units by the PKS modules. mq.edu.au |
| Conglobatin B1, F1, F2 | Engineered S. pactum | Asymmetrical macrodiolides with altered polyketide backbones. nih.gov | Indicates promiscuity of the conglobatin PKS assembly line. nih.gov |
| Conglobatin B2, B3 | Engineered S. pactum | Contain one carbon and two hydrogen atoms fewer than conglobatin. nih.gov | Results from the incorporation of different, smaller extender units during biosynthesis. nih.gov |
Hybrid Natural Product Formation in Co-culture or Engineered Strains
The promiscuity of the conglobatin biosynthetic machinery can be harnessed to create hybrid natural products, which are molecules derived from two distinct biosynthetic pathways. nih.gov This phenomenon has been observed in engineered strains of Streptomyces pactum, where the conglobatin and NFAT-133 pathways were found to intersect. nih.gov
In a mutant strain of S. pactum, two novel hybrid compounds, TM-127 and TM-128, were isolated and characterized. nih.gov Their structures indicated that they were formed from components of both the conglobatin and the NFAT-133 biosynthetic pathways. The proposed mechanism involves the interception of the conglobatin PKS assembly line by NFAT-133. Specifically, NFAT-133 is thought to react with either a monomer or an uncyclized dimer intermediate that is bound to the Cong-TE domain, leading to the formation of the hybrid products. nih.gov This process requires an active Cong-TE domain, confirming its central role in the formation of these unique molecules. nih.gov
Hybrid product formation has also been demonstrated through in vitro chemoenzymatic methods. As previously noted (Section 2.3.2.2), incubating the Cong-TE enzyme with two different synthetic monomer mimics results in the creation of heterodimeric and heterotrimeric molecules. nih.gov This engineered approach provides a controlled method for producing hybrid structures that combine building blocks not normally found together in nature. nih.govrsc.org
Strategies for Biosynthetic Pathway Engineering
Genetic Manipulation for Enhanced Production
The production yields of conglobatin from wild-type strains are often low, necessitating genetic engineering strategies to enhance titers for further study and potential applications. nih.gov A highly effective approach involves the targeted inactivation of competing secondary metabolite pathways, which redirects precursor molecules toward conglobatin biosynthesis. nih.govresearchgate.net
In Streptomyces pactum ATCC 27456, which produces multiple polyketide-derived metabolites, a series of gene knockouts were performed to increase the metabolic flux towards conglobatin. nih.gov The biosynthetic pathways for pactamycin (B1678277) and NFAT-133 were first inactivated. This initial step resulted in a modest enhancement of conglobatin production. nih.gov Subsequently, the piericidin pathway was also inactivated in this double-mutant background. The resulting triple-BGC (biosynthetic gene cluster) knockout mutant exhibited a significant increase in the production of conglobatin. nih.gov
The rationale for this enhancement is the increased cellular availability of key polyketide building blocks, such as malonyl-CoA and methylmalonyl-CoA. nih.gov By eliminating other major pathways that consume these precursors, the metabolic flux is channeled more efficiently into the conglobatin assembly line, leading to higher yields. nih.gov
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis offers a powerful strategy to produce conglobatin and its analogues by combining the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.govchemrxiv.orgrsc.org This approach is particularly useful for generating novel structures that are not accessible through fermentation alone. nih.gov
The in vitro reconstitution of the final macrocyclization step of conglobatin biosynthesis serves as a prime example of a chemoenzymatic strategy. nih.gov In this method, polyketide monomers, or their structural mimics, are first generated through chemical synthesis. These synthetic precursors are then supplied as substrates to the purified Cong-TE enzyme. nih.gov The enzyme subsequently catalyzes the dimerization and cyclization reactions to yield the final macrodiolide product. nih.gov
This approach was successfully used to demonstrate the iterative mechanism of Cong-TE and its substrate promiscuity. nih.gov By chemically synthesizing different thioester monomers (e.g., thioesters 4b and 6) and incubating them with Cong-TE, researchers were able to produce not only conglobatin but also novel linear heterodimers and heterotrimers. nih.gov This strategy effectively uncouples the complex PKS assembly line from the final tailoring steps, allowing for the systematic variation of the monomeric building blocks to create a diverse library of conglobatin-related compounds. researchgate.net
Chemical Synthesis and Derivatization Strategies for Conglobatin B and Analogues
Partial Chemical Synthesis of Key Intermediates (e.g., Seco Acid)
A key intermediate in the study and derivatization of conglobatin is its corresponding seco acid. The partial synthesis of this open-chain monomer provides a crucial building block for further synthetic manipulations.
The conglobatin seco acid has been successfully generated through the hydrolysis of the natural macrodiolide. nih.gov In a typical procedure, conglobatin is treated with sodium hydroxide (B78521) in a methanol/water mixture at an elevated temperature. This process cleaves the two ester linkages that form the macrocycle, yielding the linear seco acid. Following the reaction, a standard acid-base extraction protocol is used to isolate the product. nih.gov This partial synthesis is fundamental, as it provides access to the monomeric unit that the organism, Streptomyces conglobatus, naturally dimerizes and cyclizes. nih.govnih.gov The availability of this intermediate is the first step toward semi-synthetic and chemoenzymatic derivatization strategies. nih.gov
Table 1: Key Intermediates in Conglobatin Synthesis
| Intermediate | Parent Compound | Synthesis Method | Purpose | Reference |
|---|---|---|---|---|
| Conglobatin Seco Acid | Conglobatin | Base-catalyzed hydrolysis | Precursor for semi-synthesis and enzymatic studies | nih.gov |
Synthetic Methodologies for Macrodiolide Scaffolds
The formation of the 28-membered macrodiolide scaffold of conglobatin is a significant synthetic challenge. Nature accomplishes this feat using a dedicated cyclase/thioesterase enzyme that acts iteratively. nih.govnih.gov This enzyme first ligates two seco acid monomers in a head-to-tail fashion and then re-binds the resulting linear dimer to catalyze the final ring-closing macrolactonization. nih.gov
This natural iterative mechanism serves as a blueprint for synthetic methodologies. Broader strategies for constructing polyketide-like macrolides (pMLs), a class to which conglobatin belongs, often involve a convergent build/couple/pair/couple approach. researchgate.net Such methods allow for the modular assembly of complex fragments before the crucial macrocyclization step. While a full de novo chemical synthesis of the conglobatin macrodiolide has not been detailed, the chemoenzymatic approach, which combines synthetic monomers with the native cyclase, represents the most successful methodology to date for creating the macrodiolide scaffold and its analogues. nih.govnih.gov
Preparation of Conglobatin B Analogues and Derivatives
The generation of analogues is essential for probing the structure-activity relationship of conglobatin. Both the discovery of new natural analogues and laboratory-based derivatization have expanded the chemical space around the parent molecule.
A chemical investigation of an Australian Streptomyces strain, MST-91080, led to the isolation of six novel, naturally occurring analogues named Conglobatins B-E. mq.edu.aunih.gov These compounds differ from the originally reported conglobatin in the methylation patterns around the macrodiolide skeleton. mq.edu.aunih.gov This discovery suggests that the polyketide synthase (PKS) machinery in this strain utilizes different extender units than the one in S. conglobatus, leading to structural diversity. mq.edu.aunih.gov
Table 2: Naturally Occurring Conglobatin Analogues
| Compound | Distinguishing Feature | Producing Organism | Reference |
|---|
Semi-synthesis provides a direct route to novel derivatives by chemically modifying the natural product or its key intermediates. A prominent example is the synthesis of the Conglobatin Seco Acid-N-acetylcysteamine (SNAC) thioester. nih.gov This derivative was prepared by activating the seco acid with a carbodiimide (B86325) coupling agent (EDC-HCl) and then reacting it with N-acetylcysteamine. nih.gov This SNAC-activated monomer serves as a substrate mimic, enabling detailed in vitro studies of the conglobatin cyclase/thioesterase enzyme. nih.gov This approach is foundational for chemoenzymatic strategies aimed at producing hybrid molecules.
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the selectivity of biological catalysts. The conglobatin cyclase/thioesterase has been shown to be a powerful tool for this purpose. nih.govnih.gov Researchers have demonstrated that this enzyme can accept not only the natural conglobatin seco acid but also other synthetic polyketide building blocks. nih.gov
By incubating the cyclase with two different monomeric substrates, scientists have successfully produced hybrid linear dimers and even trimers. nih.govnih.gov This provides compelling evidence that new conglobatin analogues can be generated through the engineered biosynthesis of novel monomers, which are then dimerized and cyclized by the terminal thioesterase enzyme. nih.gov This chemoenzymatic approach opens a pathway to a wide range of non-natural macrodiolides that would be difficult to access through purely chemical synthesis. The flexibility of such enzymatic systems is further highlighted in studies on other macrolides, where P450 enzymes have been used for late-stage C-H oxidation of synthetic scaffolds, demonstrating how sequential biocatalytic steps can create complex antibiotic structures. chemrxiv.org
Conceptual Challenges in this compound Total Synthesis
While partial and chemoenzymatic syntheses have been successful, a de novo total chemical synthesis of this compound presents significant conceptual challenges. The primary hurdles are characteristic of the synthesis of large, complex natural products. nih.gov
Stereochemical Control: The macrodiolide skeleton of this compound is adorned with multiple stereocenters. Achieving precise control over the stereochemistry of each of these centers during a linear synthesis is a formidable task. The synthesis of other complex molecules like nimbolide (B1678885) and gliocladins B and C highlights the intricate strategies required for stereoselective transformations. nih.govnih.gov
Macrolactonization: The formation of the large, 28-membered macrodiolide ring is a major challenge. Ring-closing reactions for large rings are often entropically disfavored and can be low-yielding, facing competition from intermolecular polymerization. Identifying effective macrocyclization conditions for the conglobatin dimer would be a critical step.
Synthesis of Monomer Units: The synthesis of the fully functionalized seco acid monomer is itself a complex multi-step process. This requires the construction of a carbon chain with the correct oxidation pattern and stereochemistry, terminating in an oxazole (B20620) ring on one end and a carboxylic acid on the other.
Symmetry: While the C2 symmetry of the final molecule might seem to simplify the synthesis by requiring the preparation of only one monomeric unit, the dimerization and cyclization step introduces its own complexity. Ensuring an efficient head-to-tail dimerization followed by a high-yielding cyclization of the linear dimer are non-trivial synthetic operations.
These challenges necessitate the development of a highly convergent and stereocontrolled synthetic route, likely involving advanced catalytic methods and robust macrocyclization protocols. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Conglobatin |
| This compound |
| Conglobatin C |
| Conglobatin D |
| Conglobatin E |
| Conglobatin Seco Acid |
| Conglobatin Seco Acid-N-acetylcysteamine (SNAC) |
| N-acetylcysteamine |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) |
| Sodium Hydroxide |
| Methanol |
| Nimbolide |
| Gliocladin B |
| Gliocladin C |
| Artatrovirenol A |
Molecular and Cellular Biological Activities of Conglobatin B
Modulation of Protein Chaperone Systems
The primary molecular target of Conglobatin B is the Heat Shock Protein 90 (Hsp90) chaperone machinery. Hsp90 is a crucial molecular chaperone that facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. medchemexpress.comnih.gov
This compound directly interacts with Hsp90, binding to the N-terminal domain of the protein. medchemexpress.comnih.gov This binding event is a critical first step in its mechanism of action. By targeting the N-terminus of Hsp90, this compound initiates a cascade of events that ultimately leads to the destabilization and subsequent degradation of Hsp90 client proteins. medchemexpress.comresearchgate.net This degradation occurs via the proteasome, the cell's machinery for protein disposal. medchemexpress.com One such client protein that is downregulated by this compound treatment is Hypoxia-Inducible Factor 1α (HIF-1α). researchgate.net
A key and novel aspect of this compound's mechanism is its ability to disrupt the interaction between Hsp90 and its co-chaperone, Cdc37. medchemexpress.comnih.gov Cdc37 is a kinase-specific co-chaperone that plays a vital role in recruiting protein kinase clients to the Hsp90 machinery for folding and activation. nih.gov
This compound's binding to the N-terminal domain of Hsp90 physically obstructs the binding site for Cdc37. nih.gov This interference prevents the formation of the Hsp90/Cdc37 complex, thereby inhibiting the proper chaperoning of a multitude of protein kinases that are dependent on this interaction for their stability and function. medchemexpress.comnih.gov This disruption of the chaperone/co-chaperone interaction is a distinct mechanism compared to many other Hsp90 inhibitors that target the ATP-binding pocket. medchemexpress.com
Disruption of Hsp90/Cdc37 Chaperone/Co-chaperone Interaction.
Non-ATP Competitive Binding Mechanisms
This compound operates through a non-ATP competitive mechanism to inhibit the function of Heat shock protein 90 (Hsp90). Research indicates that conglobatin, a macrolide dilactone, binds directly to the N-terminal domain of Hsp90. medchemexpress.com However, this binding does not occur at the ATPase pocket, and consequently, it does not interfere with the ability of Hsp90 to bind ATP. medchemexpress.com
The primary mechanism of action is the disruption of a critical protein-protein interaction between Hsp90 and its co-chaperone, Cdc37. medchemexpress.com Cdc37 is essential for recruiting protein kinase clients to the Hsp90 chaperone machinery. nih.gov By binding to the N-terminus of Hsp90, conglobatin physically obstructs the formation of the Hsp90-Cdc37 complex. medchemexpress.com This interference prevents the proper association of kinase clients with Hsp90, thereby halting their maturation, stabilization, and activation cycle. medchemexpress.comnih.gov Molecular modeling suggests that conglobatin analogues bind within the same N-terminal domain region to disrupt these chaperone/co-chaperone interactions. acs.org
Impact on Hsp90 Client Proteins (e.g., HER2, Raf-1, Akt, HIF-1α, K-Ras)
The disruption of the Hsp90-Cdc37 complex by conglobatin leads to the destabilization and subsequent degradation of numerous Hsp90 client proteins that are crucial for cancer cell proliferation and survival. medchemexpress.com This targeted degradation effectively blocks multiple downstream signaling pathways. medchemexpress.comkjom.org
Key Hsp90 client proteins are profoundly affected. Treatment with conglobatin has been shown to reduce the levels of client proteins such as HER2, Akt, and Raf-1. medchemexpress.com This leads to the inhibition of critical oncogenic pathways. For instance, the reduction in Raf-1 and Akt levels results in decreased phosphorylation of ERK, a downstream effector in the MAPK signaling cascade. nih.gov
Furthermore, conglobatin treatment destabilizes the hypoxia-inducible factor-1α (HIF-1α), another vital Hsp90 client protein. plos.org The degradation of HIF-1α, in turn, downregulates its transcriptional targets, such as galectin-3. plos.org This specific effect on the HIF-1α/galectin-3 axis contributes to the selective inhibition of K-Ras nanoclustering and its associated signaling, without affecting H-Ras. nih.govplos.org The ultimate result of depleting these client proteins is the induction of cell cycle arrest, typically at the G2/M phase, and apoptosis in cancer cells. medchemexpress.com
Table 1: Effect of Conglobatin on Cancer Cell Lines Dependent on Specific Hsp90 Client Proteins This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Key Client Protein Dependency | Reported Effect of Conglobatin Analogue | IC₅₀ (µM) |
|---|---|---|---|---|
| SKBR3 | Breast Cancer | HER2 | Inhibition of proliferation, G2/M arrest, apoptosis | 12.11 |
| MCF-7 | Breast Cancer | Estrogen Receptor, Akt | Inhibition of proliferation, G2/M arrest, apoptosis | 39.44 |
| MDA-MB-231 | Triple-Negative Breast Cancer | K-Ras, Raf-1 | Inhibition of 2D proliferation, reduced pERK/Akt | 32 |
| HeLa | Cervical Cancer | General | Cytotoxicity | 3.72 |
Other Biological Activities
Antitrypanosomal Properties
While direct studies focusing exclusively on the antitrypanosomal activity of this compound are limited, evidence from co-metabolite studies suggests a potential role in this area. Conglobatin has been isolated from Streptomyces sp. K07-0010 alongside other compounds, namely panowamycins A and B. nih.gov These co-isolated panowamycins demonstrated moderate antitrypanosomal activity against Trypanosoma brucei brucei, with IC₅₀ values of 0.40 µg/mL and 3.30 µg/mL, respectively. nih.gov
Similarly, research on Streptomyces pactum has identified that the polyketide NFAT-133, which possesses known antitrypanosomal activity, is produced by the strain in addition to conglobatin. nih.govacs.org The frequent co-production of conglobatin with other metabolites exhibiting antitrypanosomal effects points toward a shared biosynthetic origin or environment, though it does not confirm direct activity for conglobatin itself. nih.govresearchgate.net
Antimalarial Effects
Conglobatin has been identified as having antimalarial properties. In a large-scale high-throughput screening of over 20,000 microbial natural product extracts, conglobatin was one of four known bioactive compounds successfully identified with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. plos.orgplos.orgresearchgate.net The screening methodology utilized an assay based on the lactate (B86563) dehydrogenase (LDH) activity of the parasite to measure growth inhibition. plos.org The discovery highlights the potential of natural products from microbial sources like Streptomyces in identifying novel antimalarial agents. plos.org
Table 2: Antimalarial Activity of Conglobatin This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Assay Type | Result |
|---|
Structure Activity Relationship Sar Studies of Conglobatin B Analogues
Impact of Macrodiolide Skeleton Modifications on Biological Activity
The 22-membered macrodiolide ring is the foundational structure of Conglobatin B and is essential for its bioactivity. The C2-symmetrical nature of this macrocycle, formed by the head-to-tail dimerization of two identical polyketide monomers, is a defining characteristic.
Research into the biosynthesis of conglobatin has shown that the macrocycle is formed by a specific cyclase/thioesterase enzyme. This enzyme first ligates two monomeric seco-acids and then catalyzes the final ring-closing macrolactonization. A key finding from these studies is that hydrolysis of the ester linkages within the macrodiolide skeleton to yield the linear seco-acid monomer results in a loss of cytotoxic activity. This underscores the critical importance of the cyclic structure for maintaining the compound's bioactive conformation.
Furthermore, biosynthetic studies have revealed the potential for creating novel analogues by manipulating the dimerization process. The cyclase enzyme has been shown to be capable of accepting two different monomer substrates to produce hybrid or unsymmetrical dimers. This opens a promising avenue for generating this compound analogues with modified skeletons, potentially leading to altered physical properties and biological activities.
Role of Methylation Patterns
The substitution of methyl groups on the macrodiolide skeleton plays a crucial role in modulating the cytotoxic potency of this compound. Naturally occurring analogues of conglobatin have been isolated that differ solely in their methylation patterns.
A study of Conglobatins B-E, isolated from an Australian Streptomyces strain, revealed that these compounds diverge from the parent conglobatin (often referred to as Conglobatin A) through different methylation positions on the macrodiolide framework. This variation suggests a deviation in the biosynthetic pathway, specifically in the selection of extender units during polyketide synthesis.
The cytotoxic activity of these analogues against the NS-1 myeloma cell line demonstrates the profound impact of these subtle structural changes. For instance, Conglobatin B1, C1, and C2 exhibited significantly different potencies compared to the original conglobatin. Conglobatin B1, in particular, showed a dramatic increase in potency. This highlights that altering the methylation pattern is a highly effective strategy for enhancing the cytotoxic effects of this molecular scaffold.
Interactive Table 1: Cytotoxicity of Conglobatin Analogues with Varied Methylation This table details the in vitro cytotoxic activity (IC50) of Conglobatin and its natural analogues against the NS-1 myeloma cell line, illustrating the impact of methylation patterns on potency.
| Compound | Description | IC50 (µg/mL) | Relative Potency vs. Conglobatin |
| Conglobatin | Parent compound | 1.39 | 1.0x |
| Conglobatin B1 | Methylation analogue | 0.084 | ~16.5x more potent |
| Conglobatin C1 | Methylation analogue | 1.05 | ~1.3x more potent |
| Conglobatin C2 | Methylation analogue | 0.45 | ~3.1x more potent |
Data sourced from references mdpi.com and researchgate.net.
Influence of Oxazole (B20620) Moieties on Pharmacological Profile
In many oxazole-containing natural products, these rings are integral to the compound's mechanism of action, participating in crucial interactions with biological targets like proteins or nucleic acids. mdpi.com While direct SAR studies modifying the oxazole rings of this compound specifically are not extensively reported in the literature, the general importance of this heterocycle in similar compounds is well-established. mdpi.comrsc.org For instance, in other complex macrocycles, the replacement or modification of an oxazole ring often leads to a significant reduction or complete loss of biological activity, indicating its essential role. mdpi.com
Therefore, it is highly probable that the two oxazole moieties of this compound are critical for its pharmacological profile. They likely serve as key recognition elements for its cellular target(s). Future synthetic efforts to create analogues where the oxazole rings are altered, for example, by substitution or replacement with other heterocyles like thiazole (B1198619) or oxazoline, would be invaluable for definitively confirming their role and potentially fine-tuning the compound's activity. nih.gov
Comparative SAR with Related Macrodiolides (e.g., Elaiophylin, Samroiyotmycins)
The structure-activity relationships of this compound can be further understood by comparison with structurally related macrodiolides.
Elaiophylin: This is another C2-symmetrical macrodiolide, but it is a larger, 28-membered ring glycoside that lacks the oxazole moieties of this compound. researchgate.netjohnshopkins.edu Instead, it features two tetrahydrofuran (B95107) rings embedded within its structure and is glycosylated with two 2-deoxy-L-fucose units. Elaiophylin exhibits a broad range of biological activities, including antibacterial, antiviral, and moderate cytotoxic effects. researchgate.netjohnshopkins.edu The comparison with Elaiophylin highlights the modularity of natural product biosynthesis. While both are C2-symmetric macrodiolides from Streptomyces, the complete difference in the core heterocyclic units (oxazole vs. tetrahydrofuran) and the presence of sugar moieties in Elaiophylin lead to different pharmacological profiles. The SAR of Elaiophylin is heavily dependent on the integrity of the macrocycle and the presence of the sugar units. researchgate.net
This comparative analysis demonstrates that while the general macrodiolide architecture is a recurring theme for producing bioactive compounds, specific features such as ring size, the nature of embedded heterocycles, and peripheral substitutions are key determinants of both the type and potency of the biological activity.
Design Principles for Enhanced Potency and Selectivity
Based on the available SAR data for this compound and related compounds, several key design principles can be formulated to guide the development of analogues with enhanced potency and selectivity. oncodesign-services.comcollaborativedrug.com
Preservation of the Macrocyclic Core: The macrodiolide skeleton is fundamental to bioactivity. Linearization of the molecule eliminates its cytotoxic effects, establishing that the constrained conformation of the 22-membered ring is essential. Therefore, maintaining the macrocyclic structure is a primary design constraint.
Strategic Methylation: The cytotoxic potency of this compound is highly sensitive to the methylation pattern on the macrodiolide backbone. As demonstrated by the natural analogue Conglobatin B1, which is over 16 times more potent than the parent compound, targeted modifications of methyl group positions can yield substantial improvements in activity. mdpi.comresearchgate.net This represents a validated and highly promising strategy for potency enhancement.
Exploitation of Oxazole Moieties: The oxazole rings are presumed to be critical pharmacophoric elements for target interaction. While direct evidence is pending, these heterocycles are prime candidates for modification to improve binding affinity and selectivity. Introducing substituents onto the oxazole rings could exploit specific interactions within a target's binding pocket.
Modulating Symmetry and Ring Size: The potential to create unsymmetrical hybrid analogues by combining different monomeric units offers a pathway to novel chemical space. Such modifications could disrupt or enhance protein binding and alter pharmacokinetic properties. Furthermore, comparative analysis with samroiyotmycins suggests that modifying the macrocycle size could be a strategy to alter the therapeutic target of the compounds.
Improving Selectivity: Achieving selectivity is crucial for developing a therapeutic agent. nih.gov Design strategies could focus on introducing functional groups that create favorable interactions with the intended target (e.g., an oncoprotein) but cause steric clashes or unfavorable electrostatic interactions with off-targets. nih.gov This could involve fine-tuning the methylation pattern or adding polar groups to the oxazole rings to exploit unique features in the target's binding site. nih.govnih.gov
By systematically applying these principles, medicinal chemists can rationally design and synthesize new this compound analogues with a higher probability of possessing improved potency and a more desirable, selective pharmacological profile for potential therapeutic development.
Advanced Research Methodologies and Analytical Approaches
Genomic and Proteomic Techniques in Biosynthesis Research
The biosynthesis of complex natural products like Conglobatin B is governed by specific gene clusters and the enzymes they encode. Modern research leverages a combination of genomics and proteomics to elucidate these pathways.
A key strategy for discovering novel natural products and understanding their origins is targeted metabologenomics. This approach links the chemical profile (metabolome) of an organism to its genetic potential (genome). In the context of compounds structurally related to this compound, which feature terminal oxazole (B20620) rings, researchers have developed methods to specifically seek out the genes responsible for this structural motif. researchgate.net
The process involves using the gene for oxazole cyclase, a critical enzyme in the formation of the oxazole ring, as a genomic marker. researchgate.net A large library of bacterial DNA is screened using polymerase chain reaction (PCR) primers designed to target and amplify this specific gene. Strains that test positive are then cultivated, and their metabolites are analyzed to identify oxazole-containing compounds. This method enables a logical and efficient discovery pipeline, bypassing the need for extensive, untargeted screening and directly linking a desired chemical feature to the producing organism and its biosynthetic gene cluster. researchgate.net
Understanding the precise biochemical steps in this compound biosynthesis requires the isolation and characterization of the involved enzymes. The biosynthesis of conglobatin is known to be mediated by a nonribosomal peptide synthetase (NRPS)-like loading module coupled with several polyketide synthase (PKS) modules. nih.gov
To study these enzymes in a controlled environment, scientists use recombinant DNA technology to produce them in heterologous hosts like Escherichia coli. researchgate.net This involves cloning the gene for a specific biosynthetic enzyme into an expression vector, which is then introduced into the host organism. The host's cellular machinery is utilized to produce large quantities of the desired enzyme, which can then be purified.
These purified recombinant enzymes are subsequently used in various biochemical assays to determine their function. A crucial step in conglobatin biosynthesis is the dimerization of two polyketide chains to form the final macrodiolide structure. nih.gov In vitro dimerization assays can be performed using the purified enzymes to study the kinetics and mechanism of this reaction. nih.gov Such assays are fundamental for confirming the role of specific enzymes and for enabling future bioengineering efforts to create novel conglobatin analogs. researchgate.net
In Vitro Cellular Assays for Biological Activity
Once a compound is isolated, its biological effects must be characterized. In vitro cellular assays are indispensable tools for determining bioactivity, identifying molecular targets, and elucidating mechanisms of action.
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov These platforms utilize automated systems to assess the effects of compounds on various cell-based or biochemical assays in a miniaturized, multi-well plate format. vanderbilt.edupromega.com For this compound and its analogs, HTS platforms are used to efficiently screen for cytotoxic activity against a panel of human cancer cell lines.
For example, various new conglobatin analogues have been screened for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer). nih.gov These screens generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
| Compound | HeLa (μM) | NCI-H460 (μM) | MCF-7 (μM) |
|---|---|---|---|
| Conglobatin F2 | 3.72 | 7.43 | > 20 |
| Conglobatin B2 | > 20 | > 20 | > 20 |
| Conglobatin F1 | 14.5 | > 20 | > 20 |
A primary molecular target for the conglobatin class of compounds is the protein-protein interaction (PPI) between the molecular chaperone Hsp90 and its co-chaperone Cdc37. nih.govnih.gov This interaction is critical for the stability and maturation of numerous oncogenic protein kinases. nih.gov To specifically measure the disruption of this interaction, a split-luciferase assay has been developed. nih.govnih.gov
This assay employs N-terminal and C-terminal fragments of Renilla luciferase that are genetically fused to full-length human Hsp90 and Cdc37, respectively. nih.gov When Hsp90 and Cdc37 interact, the luciferase fragments are brought into close proximity, allowing them to refold and reconstitute a functional, light-emitting enzyme. nih.gov Inhibitors of the Hsp90/Cdc37 interaction, such as conglobatins, prevent this reconstitution, leading to a measurable decrease in luminescence. researchgate.net
The specificity of this assay has been validated through mutagenesis studies, where mutations in critical amino acid residues at the Hsp90/Cdc37 interface were shown to significantly reduce the restored luciferase activity. nih.gov
| Protein | Mutation | Reduction in Luciferase Activity |
|---|---|---|
| Hsp90 | Q133A | 70-95% |
| Hsp90 | F134A | 70-95% |
| Hsp90 | A121N | 70-95% |
| Hsp90 | E47A | ~50% |
| Cdc37 | M164A | 70-95% |
| Cdc37 | R167A | 70-95% |
| Cdc37 | L205A | 70-95% |
Pre-clinical Model Systems for Efficacy Evaluation
Before a compound can be considered for clinical development, its efficacy must be evaluated in pre-clinical models that aim to recapitulate aspects of human disease. pharmafocusasia.com These models are broadly categorized as in vitro and in vivo.
In vitro models are the first line of evaluation and include the cancer cell line screenings discussed previously. pharmafocusasia.comaragenbio.com Testing compounds like this compound and its analogs against a panel of characterized cancer cell lines provides initial data on their spectrum of activity and potency. nih.gov
In vivo models involve testing the compound in a living organism, most commonly in rodent models such as mice. pharmafocusasia.comnih.gov For cancer research, a highly valuable tool is the patient-derived xenograft (PDX) model, where tumor tissue from a human patient is implanted into an immunodeficient mouse. crownbio.com These models better represent the heterogeneity of human cancers. A "mouse clinical trial" (MCT) can be conducted using a panel of PDX models to assess the efficacy of a compound across a simulated patient population, which can help in identifying predictive biomarkers for drug response. crownbio.com While specific in vivo efficacy data for this compound is not detailed in the provided scope, these are the standard model systems used to advance promising compounds identified through in vitro screening.
Table of Mentioned Compounds
| Name | Type |
| This compound | Small Molecule (Macrodiolide) |
| Conglobatin B1 | Small Molecule (Macrodiolide) |
| Conglobatin B2 | Small Molecule (Macrodiolide) |
| Conglobatin B3 | Small Molecule (Macrodiolide) |
| Conglobatin F1 | Small Molecule (Macrodiolide) |
| Conglobatin F2 | Small Molecule (Macrodiolide) |
| Hsp90 | Protein (Molecular Chaperone) |
| Cdc37 | Protein (Co-chaperone) |
| Renilla luciferase | Protein (Enzyme) |
Structural Characterization Techniques for Analogues and Intermediates (Beyond Basic Identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of complex natural products like this compound and its analogues. Beyond simple identification, advanced 1D (¹H and ¹³C) and 2D NMR techniques are employed to precisely determine the connectivity and three-dimensional arrangement of atoms within a molecule. nih.gov
In the characterization of novel conglobatin analogues, such as Conglobatin B2, B3, and F1, NMR provides critical data for distinguishing their structures from the parent C₂-symmetric macrodiolide. nih.gov For example, the ¹H and ¹³C NMR spectra of Conglobatin B2 revealed it to be an asymmetric analogue, notably lacking an olefinic methyl group at the C-2' position. nih.gov This asymmetry was confirmed by the presence of two separate resonances for the carbonyl carbons (C-1 and C-1') in the ¹³C NMR spectrum, which would be equivalent in a symmetric molecule. nih.gov Similarly, analysis of Conglobatin B3 spectra indicated it was another desmethyl analogue, while Conglobatin F1 was shown to contain an additional carbon and two hydrogens compared to the original Conglobatin structure. nih.gov These subtle structural modifications are identified through detailed analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments like COSY and HMBC. nih.gov
Selected ¹H NMR Data for Conglobatin Analogues
| Compound | Key Proton Resonances (δH) and Multiplicity | Structural Implication |
|---|---|---|
| Conglobatin B2 | 0.92 (d, 6-Me), 0.96 (d, 6´-Me), 1.05 (d, 4-Me), 1.08 (d, 4´-Me), 1.64 (s, 2-Me). nih.gov | Asymmetric; lacks an olefinic methyl group at C-2'. nih.gov |
| Conglobatin B3 | 1.14 (m) and 1.68 (m) for methylene protons. nih.gov | Desmethyl analogue; missing a pendant methyl group. nih.gov |
| Conglobatin F1 | 0.89 (t, methyl), 1.18 (m) and 1.53 (m) for additional methylene protons. nih.gov | Contains one more carbon and two more hydrogens than Conglobatin. nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for metabolite profiling, offering exceptional mass accuracy and resolution. nih.govthermofisher.com This enables the determination of elemental compositions for metabolites and their fragments, which is crucial for identifying known compounds and characterizing novel ones. nih.govthermofisher.com In the study of this compound, HRMS is used not only to confirm the presence of the compound in bacterial extracts but also to identify new, structurally related analogues produced by genetically engineered strains. nih.govnih.gov
Techniques like High-Performance Liquid Chromatography linked to Mass Spectrometry (HPLC-MS) can detect the heterologous expression of this compound, confirming its molecular ion ([M+H]⁺ = 499.4) and characteristic MS/MS fragmentation patterns. nih.gov For the discovery of new analogues, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides precise mass measurements to postulate molecular formulas. nih.gov For instance, HRESIMS data suggested the molecular formula C₂₇H₃₆N₂O₆ for Conglobatin B2 and B3, and C₂₉H₄₀N₂O₆ for Conglobatin F1. nih.gov This high degree of accuracy allows researchers to differentiate between compounds with very similar masses (isobars) and confidently assign molecular formulas, a critical first step in the full structural elucidation of novel metabolites within a complex biological sample. thermofisher.comnih.gov
HRESIMS Data for Novel Conglobatin Analogues
| Compound | Postulated Molecular Formula | Observed [M+H]⁺ (m/z) |
|---|---|---|
| Conglobatin B2 | C₂₇H₃₆N₂O₆ nih.gov | 485.2646 nih.gov |
| Conglobatin B3 | C₂₇H₃₆N₂O₆ nih.gov | 485.2648 nih.gov |
| Conglobatin F1 | C₂₉H₄₀N₂O₆ nih.gov | 513.2961 nih.gov |
Computational Chemistry and Molecular Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein target). nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govlatrobe.edu.au
The process involves using a search algorithm to generate a variety of possible binding poses of the ligand within the active site of the target protein. nih.gov Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (the strength of the interaction). nih.govnih.gov By analyzing the results, researchers can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov
For a compound like this compound with known antitumor activity, molecular docking could be employed to screen potential protein targets that are implicated in cancer pathways. This computational approach can help prioritize targets for further experimental validation and guide the design of more potent and selective analogues of this compound. nih.gov The success of a docking study relies on the availability of a high-resolution 3D structure of the target protein and a robust algorithm to account for the flexibility of both the ligand and the protein. nih.gov
Prediction of Biosynthetic Pathways
The prediction of the biosynthetic pathway for this compound, an unusual C2-symmetrical macrodiolide with antitumor activity, relies heavily on advanced bioinformatics and genome mining techniques. By analyzing the genome of the producing organism, Streptomyces conglobatus, researchers have identified and characterized the biosynthetic gene cluster (BGC) responsible for its formation. Similar BGCs have also been identified in other species, such as Streptomyces pactum.
The conglobatin BGC was identified and cloned, revealing a 41 kb stretch of DNA that orchestrates the molecule's assembly. Analysis of this cluster using bioinformatics tools like antiSMASH, which is designed to identify and annotate BGCs, has provided significant insights into the enzymatic machinery involved. The prediction of the biosynthetic pathway is primarily based on the modular nature of the enzymes encoded within this cluster, which belong to the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) families.
The biosynthesis of the conglobatin monomer is predicted to be carried out by a modular, assembly-line-like enzymatic complex. This process is initiated by a nonribosomal peptide synthetase (NRPS)-like loading module encoded by the gene congA. Following this initiation, a series of five polyketide synthase modules, encoded within the CongB, CongC, and CongD proteins, are responsible for the iterative extension of the polyketide chain. Each PKS module contains a specific set of enzymatic domains that select, activate, and incorporate a specific extender unit, such as malonyl-CoA or methylmalonyl-CoA, into the growing chain.
A key feature in the predicted pathway is the formation of a terminal oxazole moiety. This structure is believed to be biosynthesized by a trio of genes, congA (the loading module), congE (encoding a cyclodehydratase), and congB (involved in polyketide extension). This genetic cassette (congA-congE-congB) shows homology to gene cassettes found in the biosynthetic pathways of other natural products containing oxazole rings, such as inthomycin and oxazolomycin, reinforcing the prediction of its function in conglobatin biosynthesis.
Bioinformatic analysis of the acyltransferase (AT) domains within the PKS modules allows for the prediction of the specific building blocks used. For instance, conserved motifs within the amino acid sequence of an AT domain can predict its preference for either methylmalonyl-CoA or malonyl-CoA, thus allowing researchers to forecast the structure of the resulting polyketide backbone. However, analyses have also suggested that at least one of the AT domains in the conglobatin assembly line may be inactive, a phenomenon that has been observed in other PKS systems and can lead to module skipping or premature termination of the chain for reasons that are not yet fully understood.
Once the polyketide monomer is fully assembled, the pathway culminates in a dimerization step to form the final, biologically active C2-symmetrical macrodiolide structure of this compound. Understanding the genes and enzymes that control this assembly and dimerization is crucial for potential future efforts to rationally engineer the pathway to produce novel structural analogs.
Predicted Genes and Enzymes in this compound Biosynthesis
The following table summarizes the key genes identified within the conglobatin biosynthetic gene cluster and their predicted functions based on bioinformatic analysis.
| Gene/Protein | Predicted Function | Role in Biosynthesis |
| congA | NRPS-like loading module | Initiates the biosynthetic process and is involved in forming the terminal oxazole moiety. |
| CongB-CongD | Modular Type I Polyketide Synthases (PKS) | Contain five PKS modules that perform the sequential extension of the polyketide chain. |
| congE | Cyclodehydratase | Participates in the formation of the terminal oxazole ring structure. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
